molecular formula C10H10FNO5 B1596882 (-)-4'-Fluorotartranilic acid CAS No. 238401-54-2

(-)-4'-Fluorotartranilic acid

Cat. No. B1596882
M. Wt: 243.19 g/mol
InChI Key: GEDAGSYSBWTSHH-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Genetic Research in Yeast

  • Counterselection in Yeast Genetics : 5-fluoroanthranilic acid, a compound related to (-)-4'-Fluorotartranilic acid, has been utilized in yeast genetics for the counterselection of TRP1, a genetic marker in Saccharomyces cerevisiae. It involves antimetabolism by enzymes of the tryptophan biosynthetic pathway, offering new avenues for genetic procedures in yeast (Toyn et al., 2000).

Fluorescence Indicators

  • Advances Using BODIPY Scaffold : The 4-bora-3a,4a-diaza-s-indacene (BODIPY) scaffold, which could potentially involve (-)-4'-Fluorotartranilic acid, is significant in the design and application of fluorescent indicators for various biological and chemical phenomena. This includes indicators for pH, metal ions, biomolecules, and more (Boens et al., 2012).

Analytical Methods in Limnology and Oceanography

  • Fluorometric Analysis of Chlorophyll : Fluorometric methods that likely use derivatives of (-)-4'-Fluorotartranilic acid have been developed for sensitive measurements of chlorophyll a, free from errors associated with conventional acidification techniques. This has applications in marine and freshwater environmental studies (Welschmeyer, 1994).

Cell Biology

  • Endocytic Vesicle Acidification : The acidification of endocytic vesicles in macrophages and fibroblasts, studied through fluorochrome techniques, might involve compounds like (-)-4'-Fluorotartranilic acid for better understanding of cellular processes (Galloway et al., 1983).

Organic Chemistry and Fluorescence

  • Copper-Catalyzed Amination of Bromobenzoic Acids : The creation of N-aryl and N-alkyl anthranilic acid derivatives, related to (-)-4'-Fluorotartranilic acid, has applications in fluorescence-based sensing, especially in the detection of metal ions (Wolf et al., 2006).

Safety And Hazards

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Future Directions

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For a specific compound like “(-)-4’-Fluorotartranilic acid”, you would need to consult the scientific literature or databases for this information. Please note that not all compounds will have all this information available, especially if they are not widely studied. If you have a different compound or a more general question about chemistry, I’d be happy to try to help further!


properties

IUPAC Name

(2S,3S)-4-(4-fluoroanilino)-2,3-dihydroxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO5/c11-5-1-3-6(4-2-5)12-9(15)7(13)8(14)10(16)17/h1-4,7-8,13-14H,(H,12,15)(H,16,17)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDAGSYSBWTSHH-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(C(C(=O)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)[C@H]([C@@H](C(=O)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-4'-Fluorotartranilic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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